Methylthiomethyl Acetate

Übersicht

Beschreibung

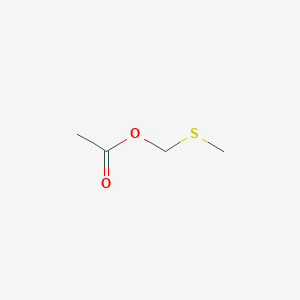

Methylthiomethyl acetate is an organic compound with the molecular formula C4H8O2S. It is an ester derived from acetic acid and methylthiomethyl alcohol. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylthiomethyl acetate can be synthesized by reacting acetic acid with chloromethyl methyl sulfide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at a temperature of 45-46°C and reduced pressure of 12 mm Hg .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Acidic Catalysts: Sulfuric acid is commonly used to catalyze the hydrolysis of this compound.

Nucleophiles: Various nucleophiles such as amines and alcohols can react with this compound under suitable conditions.

Major Products Formed:

Bis(methylthio)methane: Formed via acid-catalyzed hydrolysis.

Substituted Esters: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methylthiomethyl acetate serves as a valuable reagent in organic synthesis, particularly for introducing the methylthiomethyl (CH₂SCH₃) group into diverse molecular frameworks. Its utility is highlighted in several key reactions:

- Electrophilic Methylthiomethylation : MTMA is employed to methylthiomethylate enol ethers of dialkylacetaldehydes, facilitating the synthesis of complex molecules such as 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane.

- Aromatic Compound Functionalization : The compound can functionalize activated aromatic compounds using Boron Trifluoride–diethyl ether as a catalyst.

- Synthesis of Maleimides : MTMA has been utilized in a novel rearrangement reaction for synthesizing 3-methylthio-4-arylmaleimides. These compounds exhibit fluorescent properties and are valuable for live-cell imaging applications .

Flavor and Fragrance Industry

MTMA plays an essential role in the flavor and fragrance industry. It is used to enhance flavors in food products due to its unique olfactory properties. The compound's ability to impart specific flavor notes makes it a desirable ingredient in various formulations .

Chemical Kinetics Studies

Researchers utilize MTMA to study the kinetics and mechanisms of its reactions. Investigating its behavior under different conditions provides insights into sulfur-containing esters' reactivity. For instance, chemical ionization mass spectrometry studies have been conducted to analyze fragmentation patterns and reactivity under specific conditions .

Case Study 1: Electrophilic Methylthiomethylation

A study demonstrated the effectiveness of MTMA in introducing the CH₂SCH₃ group into enol ethers. This reaction was optimized for yield and selectivity, showcasing MTMA's potential in synthesizing complex sulfur-containing compounds.

Case Study 2: Fluorescent Maleimides

Research focused on synthesizing 3-methylthio-4-arylmaleimides highlighted how variations in aryl substituents could modulate fluorescent properties. This capability enables the development of targeted biological probes for cellular imaging .

Table 1: Comparison of Synthetic Routes for this compound

| Route Description | Conditions | Yield (%) | References |

|---|---|---|---|

| Reaction with chloromethyl methyl sulfide | 45-46°C, reduced pressure | High | |

| Continuous flow reactor synthesis | Optimized mixing and reaction | Very High |

Table 2: Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Electrophilic methylthiomethylation | Used to synthesize complex molecules |

| Flavor and Fragrance | Flavor enhancement in food products | Unique olfactory characteristics |

| Chemical Kinetics Studies | Kinetic studies on sulfur-containing esters | Insights into fragmentation patterns |

Wirkmechanismus

The mechanism of action of methylthiomethyl acetate involves its conversion into bis(methylthio)methane via an acid-catalyzed reaction. The process begins with the hydrolysis of the ester, followed by subsequent interactions involving intermediate products . The reaction proceeds through a complex scheme of consecutive and parallel steps, which are influenced by the presence of acidic catalysts.

Vergleich Mit ähnlichen Verbindungen

Methylthiomethyl Propionate: Similar in structure but with a propionate group instead of an acetate group.

Methylthiomethyl Octanoate: Contains a longer carbon chain compared to methylthiomethyl acetate.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and applications in organic synthesis and the flavor industry. Its ability to undergo rapid and quantitative conversion into bis(methylthio)methane under mild conditions sets it apart from other similar compounds .

Biologische Aktivität

Methylthiomethyl acetate (MTMA) is a chemical compound with the formula CHOS, belonging to the class of thioesters. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a methylthio group attached to an acetate moiety. Its structural formula can be represented as:

This compound has a molecular weight of approximately 104.17 g/mol and is classified as a small molecule with potential pharmacological implications.

This compound is known to catalyze the oxidative demethylation of sarcosine, a process facilitated by specific enzymes such as monomeric sarcosine oxidase found in Bacillus species . This enzymatic activity suggests that MTMA may play a role in metabolic pathways involving amino acids, particularly in the context of microbial metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria. In studies focused on various bioactive compounds, MTMA has been implicated in enhancing the efficacy of existing antibiotics . For example, it was observed that MTMA could potentiate the action of tetracycline against resistant strains, suggesting its potential as an adjuvant in antibiotic therapy.

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies. It is reported to have low acute toxicity in animal models, with an LD50 value indicating a relatively safe profile for potential therapeutic use . Furthermore, it does not exhibit significant mutagenic or carcinogenic properties according to Ames test results .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study published in Science.gov highlighted the effectiveness of MTMA in enhancing the susceptibility of Gram-negative bacteria to antibiotics. The Minimum Inhibitory Concentration (MIC) values indicated that MTMA could reduce resistance levels significantly when used in combination with traditional antibiotics .

- Phytochemical Screening : Another research effort focused on the extraction and analysis of bioactive compounds from natural sources revealed that this compound was among several compounds exhibiting notable antibacterial activity. This study emphasized the importance of such compounds in developing new therapeutic agents against resistant bacterial strains .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 104.17 g/mol |

| LD50 (rat) | Low toxicity |

| Antimicrobial Activity | Effective against MDR bacteria |

| Mechanism | Oxidative demethylation |

Analyse Chemischer Reaktionen

Table 1: Synthetic Methods for Methylthiomethyl Acetate

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | Acetic acid + methylthiomethanol + H2SO4 | High |

| Methylthiomethylation | DMSO + acetic anhydride + BF3 | Moderate |

Hydrolysis

This compound is susceptible to hydrolysis, especially in the presence of strong acids or bases. The hydrolysis reaction can be represented as follows:

This reaction typically follows first-order kinetics with respect to the ester, and the rate can be influenced by temperature and pH levels .

Reactivity with Nucleophiles

This compound can act as an electrophile in nucleophilic substitution reactions. For instance, when treated with nucleophiles such as sodium hydroxide or amines, it can undergo nucleophilic attack leading to various products:

Where Nu represents a nucleophile (e.g., , ). The reaction conditions will dictate the nature of the product formed .

Electrophilic Methylthiomethylation

The compound can also participate in electrophilic methylthiomethylation reactions where it reacts with enol ethers or activated aromatic compounds under specific conditions (e.g., heating with DMSO and acetic anhydride). This process allows for the introduction of the methylthio group into more complex molecules .

Kinetics and Thermodynamics

The kinetics of hydrolysis for this compound has been studied extensively. The activation energy for this reaction varies depending on the conditions but generally falls within a range that indicates a moderate energy barrier for hydrolysis under acidic conditions .

Table 2: Kinetic Parameters for Hydrolysis

| Condition | Activation Energy (kJ/mol) | Rate Constant (k) |

|---|---|---|

| pH 2.5 | 71.2 | Mh |

| pH 7 | 64.2 | Varies |

| pH 10 | 62.9 | Varies |

Eigenschaften

IUPAC Name |

methylsulfanylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-4(5)6-3-7-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUMNXCSNFGGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936941 | |

| Record name | (Methylsulfanyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16437-69-7 | |

| Record name | Methanol, (methylthio)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016437697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methylsulfanyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthiomethyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Methylthiomethyl Acetate in organic synthesis?

A1: this compound serves as a versatile reagent for introducing the methylthiomethyl (CH2SCH3) group into various molecules. Research highlights its use in:

- Electrophilic Methylthiomethylation: This reaction effectively introduces the CH2SCH3 group to enol ethers of dialkylacetaldehydes, facilitating the synthesis of complex molecules like 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane [].

- Aromatic Compound Functionalization: Specific activated aromatic compounds can undergo methylthiomethylation using this compound in the presence of Boron Trifluoride–diethyl ether [].

- Synthesis of Diverse Maleimides: A novel rearrangement reaction utilizes this compound for synthesizing a variety of 3-methylthio-4-arylmaleimides, including those with fluorescent properties, valuable for live cell imaging [].

Q2: What is the role of this compound in the synthesis of 3-methylthio-4-arylmaleimides?

A: In the synthesis of 3-methylthio-4-arylmaleimides, this compound is not directly used as a starting material. Instead, it appears to be generated in situ during the reaction. Research suggests that the reaction proceeds through a rearrangement of thiazolidine-2,4-diones, likely involving an isocyanate intermediate []. this compound, formed during the reaction, then reacts further, ultimately leading to the formation of the desired 3-methylthio-4-arylmaleimide product [].

Q3: How do the structural variations in 3-methylthio-4-arylmaleimides, synthesized using the this compound-mediated rearrangement, influence their applications?

A: The rearrangement reaction, potentially involving this compound, allows for the incorporation of diverse aryl substituents on the maleimide core []. This flexibility in structural modification significantly impacts the properties of the resulting maleimides:

- Fluorescent Properties: Variations in the aryl substituent can modulate the fluorescent properties of the resulting maleimides, enabling the creation of compounds with specific emission wavelengths [].

- Cellular Imaging: This structure-property relationship is particularly valuable in live-cell imaging, where different 3-methylthio-4-arylmaleimides can selectively stain various cellular regions, highlighting their potential as biological probes [].

Q4: What insights can be gained from studying the mass spectrometry of this compound?

A: Chemical ionization mass spectrometry studies, focusing on the reactions of this compound in isobutane, provide valuable information about its fragmentation patterns and reactivity under specific conditions []. These insights can be helpful in:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.